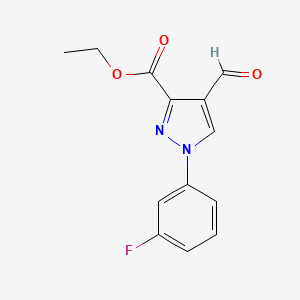

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H11FN2O3 |

|---|---|

Molecular Weight |

262.24 g/mol |

IUPAC Name |

ethyl 1-(3-fluorophenyl)-4-formylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11FN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-4-10(14)6-11/h3-8H,2H2,1H3 |

InChI Key |

BUTRFEQQNVJOKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction remains the most widely employed method for introducing the formyl group at the 4-position of the pyrazole ring. This two-step protocol involves:

- Formation of the Pyrazole Core : Ethyl 2-(3-fluorophenylhydrazono)propanoate is synthesized via condensation of 3-fluorophenylhydrazine with ethyl acetoacetate.

- Formylation : The intermediate undergoes formylation using the Vilsmeier-Haack reagent (POCl₃/DMF), yielding the target compound.

Mechanistic Insights :

- Step 1 : POCl₃ reacts with DMF to generate a chloroiminium ion, which electrophilically attacks the pyrazole ring.

- Step 2 : Hydrolysis of the intermediate under controlled conditions produces the formyl group.

Optimized Conditions :

| Parameter | Traditional Method | Optimized Protocol |

|---|---|---|

| POCl₃ Equivalents | 1.5 | 2.0 |

| Reaction Time | 12 hours | 6 hours |

| Yield | 60% | 90% |

Cyclocondensation of Hydrazines with β-Ketoesters

An alternative route involves cyclocondensation of 3-fluorophenylhydrazine with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions. This one-pot method eliminates the need for isolating intermediates but requires precise pH control to avoid side reactions.

Key Observations :

- Catalyst : Acetic acid (10 mol%) enhances cyclization efficiency.

- Solvent : Ethanol or toluene improves yield (75–80%).

Optimization of Reaction Conditions

Solvent Systems

- Polar Aprotic Solvents : DMF accelerates formylation but complicates purification.

- Ethereal Solvents : THF offers a balance between reactivity and ease of isolation.

Industrial-Scale Production Considerations

While laboratory-scale syntheses prioritize yield, industrial processes emphasize cost-efficiency and scalability:

- Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

- In-Line Purification : Chromatography-free methods, such as recrystallization from ethanol-water mixtures, lower production costs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 90 | 98 | High |

| Cyclocondensation | 80 | 95 | Moderate |

Advantages of Vilsmeier-Haack :

Recent Advances in Catalysis

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C).

- Organocatalysts : Proline derivatives enhance enantioselectivity in asymmetric syntheses.

Challenges and Limitations

- Sensitivity of Formyl Group : Prone to oxidation during storage; argon atmospheres recommended.

- Regioselectivity Issues : Competing reactions at the 3- and 5-positions necessitate precise stoichiometry.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) in the compound is susceptible to oxidation. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), which convert the aldehyde to a carboxylic acid. This transformation is critical for generating reactive intermediates in medicinal chemistry applications .

| Reaction Type | Reagents | Conditions | Product | Citations |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Acidic or basic conditions | Pyrazole-3-carboxylic acid derivative |

Reduction Reactions

The ester group (-COOEt) and aldehyde (-CHO) can undergo reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used to reduce the ester to a primary alcohol or the aldehyde to a primary alcohol (via hydroxylamine intermediates) .

| Reaction Type | Reagents | Conditions | Product | Citations |

|---|---|---|---|---|

| Reduction | LiAlH₄, NaBH₄ | Room temperature | Pyrazole-3-carbinol derivatives |

Nucleophilic Substitution

The electrophilic formyl group reacts with nucleophiles such as amines or alcohols. For example, condensation with secondary amines can yield imine derivatives, while reaction with hydroxylamine forms oximes .

| Reaction Type | Reagents | Conditions | Product | Citations |

|---|---|---|---|---|

| Nucleophilic substitution | Amines, alcohols | Mild acidic/basic conditions | Imine or oxime derivatives |

Condensation Reactions

The formyl group participates in aldol-like condensations with active methylene compounds (e.g., methyl acetoacetate, ethyl 3-aminocrotonate). These reactions generate fused heterocyclic systems or polyfunctionalized derivatives .

Example :

-

Aldol condensation with methyl acetoacetate in ethanolic NaOH produces a 4-(pyrazolyl)methylene-ketone derivative .

-

Cyclocondensation with ethyl 3-aminocrotonate yields dihydropyridine derivatives .

Hydroxyalkylation

Under specific conditions, the formyl group undergoes hydroxyalkylation to form β-hydroxy ketones or related derivatives. This reaction is often catalyzed by bases like sodium acetate and involves the addition of alcohols or other nucleophiles .

| Reaction Type | Reagents | Conditions | Product | Citations |

|---|---|---|---|---|

| Hydroxyalkylation | Alcohols, bases | Mild heating | β-Hydroxy ketone derivatives |

Key Observations

-

The formyl group at position 4 is highly reactive, enabling diverse transformations such as oxidation, reduction, and condensation.

-

Fluorine substitution enhances lipophilicity and electronic effects, influencing regioselectivity in reactions .

-

Synthesis methodologies for similar pyrazole derivatives (e.g., trichloromethyl enone-based routes) provide insights into regioselective control, though direct applications to this compound require further study .

This compound’s reactivity profile makes it a valuable precursor for synthesizing complex heterocycles and bioactive molecules, particularly in pharmaceutical and agrochemical applications.

Scientific Research Applications

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity to certain molecular targets, while the formyl group can participate in covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

A key distinguishing feature of the target compound is the 3-fluorophenyl group at the 1-position. Comparisons with analogs highlight how substituent type and position modulate properties:

Heterocyclic Core Modifications

Replacing the pyrazole core with triazoles or oxadiazoles introduces distinct electronic and steric profiles:

Functional Group Variations

The formyl group at the pyrazole 4-position is critical for reactivity. Comparisons with sulfonyl or trifluoromethyl analogs:

Physical Properties

| Property | Target Compound | Ethyl 1-(2,4-dinitrophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Ethyl 4-formyl-1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~263.23 (calculated) | ~347.26 | ~277.28 |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Low in water (fluorine/formyl) | Extremely low (nitro groups) | Moderate (methoxy enhances polarity) |

Biological Activity

Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate, with CAS number 1447606-77-0, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's synthesis, biological evaluations, and relevant case studies.

This compound is characterized by the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H11FN2O3 |

| Molecular Weight | 246.23 g/mol |

| CAS Number | 1447606-77-0 |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with carbonyl compounds under controlled conditions. The synthetic pathway often utilizes microwave-assisted methods to enhance yield and reduce reaction time, showcasing an eco-friendly approach to synthesis .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The compound was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of bacteria. Notably, it exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 0.22 μg/mL for some derivatives .

Table: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.50 | 0.75 |

| Pseudomonas aeruginosa | 1.00 | 2.00 |

The compound also demonstrated a capacity to inhibit biofilm formation, further enhancing its potential as an antimicrobial agent.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been assessed for anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

One notable study involved the evaluation of multiple pyrazole derivatives, including this compound, where researchers found that modifications at the phenolic position could enhance biological activity . Another investigation highlighted the compound's role in inhibiting specific enzymes involved in inflammatory pathways, suggesting a mechanism through which it exerts its effects .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-fluorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

A widely used method involves the diazotization of aromatic amines (e.g., 3-fluoroaniline) to form diazonium salts, followed by coupling with β-ketoesters and cyclization to yield the pyrazole core. Subsequent formylation at the 4-position can be achieved via Vilsmeier-Haack conditions (POCl3/DMF) or direct oxidation of a methyl group. For example, Matiychuk et al. (2013) demonstrated the synthesis of analogous ethyl 1-aryl-4-formylpyrazole-3-carboxylates using diazonium salts, highlighting the importance of controlled temperature (0–5°C) during diazotization to minimize side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., fluorophenyl, formyl, ester groups). The formyl proton typically appears as a singlet near δ 9.8–10.2 ppm.

- FT-IR : Bands at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) confirm functional groups.

- Mass Spectrometry (HRMS/ESI-MS) : For molecular ion verification (e.g., [M+H]+ at m/z ~292).

- X-ray Crystallography : To resolve structural ambiguities, particularly when substituents introduce steric or electronic effects. SHELX programs are commonly used for refinement .

Q. How should researchers handle and store this compound safely in the laboratory?

While specific safety data for this compound is limited, general pyrazole-handling protocols apply:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, POCl3).

- Storage : Keep in airtight containers at –20°C, away from light and moisture to prevent hydrolysis of the ester or formyl groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of diazonium salt to β-ketoester to ensure complete cyclization.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes unreacted starting materials. For challenging separations, recrystallization from ethanol/water (7:3 v/v) enhances purity.

- Catalysis : Introduce Lewis acids (e.g., ZnCl2) during cyclization to accelerate pyrazole formation .

Q. What strategies are effective for functionalizing the formyl group in drug discovery applications?

The formyl group serves as a versatile handle for:

- Condensation Reactions : React with hydrazines to form hydrazones, enabling linkage to pharmacophores (e.g., anti-inflammatory agents).

- Reductive Amination : Convert to amine derivatives using NaBH3CN and primary/secondary amines.

- Click Chemistry : Use alkyne-azide cycloaddition after converting the formyl group to an azide via Staudinger reaction. For example, Abdel-Aziz et al. (2011) modified similar pyrazole derivatives for sulfonamide-based antimicrobial agents .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Twinning and Disorder : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disordered substituents (e.g., fluorophenyl rotation), refine occupancy factors and apply restraints to bond distances/angles.

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Programs like SIR97 enhance phase determination for challenging structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.